![molecular formula C16H15ClN4O2 B2948169 4-Chloro-2-(4-methoxyphenyl)-5-(methyl(1H-pyrrol-1-yl)amino)-3(2H)-pyridazinone CAS No. 320421-73-6](/img/structure/B2948169.png)
4-Chloro-2-(4-methoxyphenyl)-5-(methyl(1H-pyrrol-1-yl)amino)-3(2H)-pyridazinone
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Description
4-Chloro-2-(4-methoxyphenyl)-5-(methyl(1H-pyrrol-1-yl)amino)-3(2H)-pyridazinone, also known as 4-Cl-MMP-5-Me-Pyr, is a chlorinated pyridazinone derivative that has been studied for its potential applications in scientific research. This compound has an aromatic ring structure with a long chain of carbon and nitrogen atoms. Due to its structure, 4-Cl-MMP-5-Me-Pyr has been investigated for its potential use in various fields of research, including pharmacology and biochemistry.
Scientific Research Applications
Gas Chromatographic Determination
Pyrazon, a related compound, is used in herbicide formulations and has been the subject of studies aiming to determine its content and impurities in technical products through gas chromatography. The methodology focuses on evaluating pyrazon's content using an internal standard approach, highlighting the importance of precise analytical techniques in quality control of agricultural chemicals (Výboh et al., 1974).
Modes of Action in Herbicides
Research into the modes of action of pyridazinone herbicides reveals that certain derivatives can inhibit photosynthesis in plants, contributing to their phytotoxicity. These studies provide insight into the biochemical mechanisms underlying the effectiveness of herbicides and potentially guide the development of new agricultural chemicals with enhanced efficacy and specificity (Hilton et al., 1969).
Synthesis and Evaluation for Parkinson's Disease
The synthesis of derivatives like HG-10-102-01, aimed at imaging the LRRK2 enzyme in Parkinson's disease, represents an advanced application in medical research. This illustrates the role of pyridazinone derivatives in developing diagnostic tools for neurodegenerative diseases, showcasing their potential beyond agricultural applications (Wang et al., 2017).
Monoamine Oxidase Inhibitors
Studies have also explored the transformation of heterocyclic compounds into monoamine oxidase B (MAO-B) inhibitors, indicating their therapeutic potential in treating neurological disorders. Such research underscores the versatility of pyridazinone derivatives in synthesizing compounds with significant pharmacological activities (Ding & Silverman, 1993).
Synthesis for Cardiotonic Applications
A novel class of cardiotonics, involving the synthesis and evaluation of [4-(substituted-amino)phenyl]pyridazinones, highlights the potential of such compounds in developing treatments for heart conditions. This research demonstrates the contribution of pyridazinone derivatives to cardiovascular pharmacology, offering pathways to novel therapeutics (Okushima et al., 1987).
properties
IUPAC Name |
4-chloro-2-(4-methoxyphenyl)-5-[methyl(pyrrol-1-yl)amino]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2/c1-19(20-9-3-4-10-20)14-11-18-21(16(22)15(14)17)12-5-7-13(23-2)8-6-12/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMFDOIXIIEIIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C(=O)N(N=C1)C2=CC=C(C=C2)OC)Cl)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4-methoxyphenyl)-5-(methyl(1H-pyrrol-1-yl)amino)-3(2H)-pyridazinone |
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